molecular formula C14H17N3O3 B14855502 Tert-butyl (4-acetyl-6-cyanopyridin-2-YL)methylcarbamate

Tert-butyl (4-acetyl-6-cyanopyridin-2-YL)methylcarbamate

Cat. No.: B14855502
M. Wt: 275.30 g/mol
InChI Key: ILURVEUFEPEFJW-UHFFFAOYSA-N
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Description

Tert-butyl (4-acetyl-6-cyanopyridin-2-YL)methylcarbamate: is a chemical compound with the molecular formula C14H17N3O3 It is a derivative of pyridine and is characterized by the presence of tert-butyl, acetyl, and cyanopyridinyl groups

Properties

Molecular Formula

C14H17N3O3

Molecular Weight

275.30 g/mol

IUPAC Name

tert-butyl N-[(4-acetyl-6-cyanopyridin-2-yl)methyl]carbamate

InChI

InChI=1S/C14H17N3O3/c1-9(18)10-5-11(7-15)17-12(6-10)8-16-13(19)20-14(2,3)4/h5-6H,8H2,1-4H3,(H,16,19)

InChI Key

ILURVEUFEPEFJW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=NC(=C1)C#N)CNC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (4-acetyl-6-cyanopyridin-2-YL)methylcarbamate typically involves the reaction of 4-acetyl-6-cyanopyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (4-acetyl-6-cyanopyridin-2-YL)methylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol.

    Substitution: The cyanopyridinyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

Tert-butyl (4-acetyl-6-cyanopyridin-2-YL)methylcarbamate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including enzyme inhibition.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of tert-butyl (4-acetyl-6-cyanopyridin-2-YL)methylcarbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in these interactions are still under investigation, but they are believed to involve the modulation of key biochemical processes .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate
  • Tert-butyl (4-cyano-5-methoxypyridin-3-yl)methylcarbamate
  • Tert-butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate

Uniqueness

Tert-butyl (4-acetyl-6-cyanopyridin-2-YL)methylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .

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